Methyl 3-carbamothioyl-4-methylbenzoate
Overview
Description
Methyl 3-carbamothioyl-4-methylbenzoate: is a synthetic compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol . This compound is primarily used in scientific experiments, particularly in the field of pharmaceuticals. It is known for its unique chemical structure, which includes a carbamothioyl group attached to a methylbenzoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-carbamothioyl-4-methylbenzoate typically involves the esterification of 3-carbamothioyl-4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamothioyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The methyl group on the benzoate ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-carbamothioyl-4-methylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 3-carbamothioyl-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The carbamothioyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 3-carbamoyl-4-methylbenzoate
- Methyl 3-thiocarbamoyl-4-methylbenzoate
- Methyl 3-carbamothioyl-4-ethylbenzoate
Comparison: Methyl 3-carbamothioyl-4-methylbenzoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 3-carbamothioyl-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-6-3-4-7(10(12)13-2)5-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUZFMQVZJGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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